molecular formula C15H19NO4 B8189345 (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid

Katalognummer: B8189345
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: QQCOVXZKKNSHFI-YPMHNXCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position of the piperidine ring. Its stereochemistry (2R,3S) plays a critical role in its biochemical interactions and synthetic utility. This compound is commonly utilized in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors due to its rigid bicyclic structure and functional versatility.

Eigenschaften

IUPAC Name

(2R,3S)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring using alkylation reactions.

    Cbz Protection: The nitrogen atom in the piperidine ring is protected using the Cbz group, which is introduced through a reaction with benzyl chloroformate.

    Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.

Industrial Production Methods

Industrial production of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other bioactive compounds.

Wirkmechanismus

The mechanism of action of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name Substituents/Modifications CAS Number Molecular Weight (g/mol) Key Features/Applications
(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid Cbz at N1, methyl at C2, carboxylic acid at C3 Not provided Not provided Chiral intermediate for drug synthesis
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Boc at N1, phenyl at C4, carboxylic acid at C3 652971-20-5 305.37 Used in peptide coupling; Boc group enhances stability
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine ring at N1, methyl at C6 930111-02-7 221.25 Heterocyclic modification; potential kinase inhibitor scaffold
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine ring, methyl at N1, ketone at C5 42346-68-9 143.14 Intermediate in β-lactam antibiotic synthesis

Key Structural and Functional Differences

Protecting Groups: The Cbz group in the target compound offers orthogonal protection compared to the tert-butoxycarbonyl (Boc) group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid. Cbz is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc is acid-labile .

In contrast, the phenyl group at C4 in the Boc-protected analog enhances lipophilicity, favoring membrane permeability .

Heterocyclic Modifications :

  • The pyrazine-containing analogs (e.g., 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid) introduce aromatic nitrogen atoms, enabling π-π stacking interactions in enzyme active sites, a feature absent in the Cbz-methyl-piperidine derivative .

Ring Size and Functional Groups :

  • The pyrrolidine derivative (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) has a smaller five-membered ring with a ketone group, making it more reactive in cyclization reactions compared to the six-membered piperidine analogs .

Research Findings and Implications

  • Stereochemical Specificity : The (2R,3S) configuration of the target compound may confer selectivity in binding to enantioselective targets (e.g., opioid receptors), as observed in related piperidine-based pharmaceuticals.
  • Comparative Reactivity : Unlike the Boc-protected analog, the Cbz group in the target compound is less prone to accidental deprotection during acidic workup, making it preferable in multi-step syntheses.
  • Limitations: No direct pharmacological or toxicity data for the target compound were found in the reviewed sources. Further studies are needed to validate its metabolic stability and bioactivity relative to its analogs.

Biologische Aktivität

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. The compound features a piperidine ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula: C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight: 221.25 g/mol
  • Structure: The compound contains a piperidine ring substituted with a carbobenzyloxy (Cbz) group and a carboxylic acid functional group.

The biological activity of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid primarily involves its role as an enzyme inhibitor. The presence of the Cbz group enhances the stability and selectivity of the compound, allowing it to interact effectively with various biological targets.

Enzyme Inhibition

  • Cholinesterase Inhibition : Compounds similar to (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in neurological disorders .
  • Cancer Therapy : The compound's structural similarities to other piperidine derivatives suggest potential anticancer activity. For instance, piperidine-based compounds have been investigated for their ability to inhibit key signaling pathways involved in tumor growth .

Applications in Drug Development

(2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and cancer.

Case Studies

  • Neurological Disorders : Research has indicated that derivatives of this compound can enhance brain exposure and exhibit dual inhibition of cholinesterases, making them promising candidates for Alzheimer's disease treatment .
  • Anticancer Agents : A study demonstrated that a related piperidine derivative showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Synthesis Pathways

The synthesis of (2R,3S)-1-Cbz-2-Methyl-piperidine-3-carboxylic acid typically involves several key steps:

StepDescription
1Formation of the piperidine ring through cyclization reactions.
2Methylation at the 2-position via alkylation reactions.
3Introduction of the Cbz protecting group using benzyl chloroformate.
4Carboxylation at the 3-position using carbon dioxide and suitable catalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.